2-(2-Phenylmethoxyphenyl)phenol
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Overview
Description
2-(2-Phenylmethoxyphenyl)phenol is an organic compound with the molecular formula C19H16O2 It is a derivative of phenol, characterized by the presence of a phenylmethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylmethoxyphenyl)phenol typically involves the reaction of 2,2’-dihydroxybiphenyl with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylmethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is often used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or tin(II) chloride (SnCl2) are common reducing agents.
Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions to achieve desired substitutions
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound
Scientific Research Applications
2-(2-Phenylmethoxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of plastics, adhesives, and coatings, where it imparts thermal stability and flame resistance .
Mechanism of Action
2-(2-Phenylmethoxyphenyl)phenol can be compared with other phenolic compounds such as:
- Catechol (1,2-Dihydroxybenzene)
- Resorcinol (1,3-Dihydroxybenzene)
- Hydroquinone (1,4-Dihydroxybenzene)
Uniqueness:
- Structural Features: The presence of the phenylmethoxy group distinguishes it from other phenolic compounds, imparting unique chemical properties.
- Applications: Its specific applications in industry and research highlight its versatility compared to other phenolic compounds .
Comparison with Similar Compounds
- Catechol
- Resorcinol
- Hydroquinone
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15/h1-13,20H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPIASOEFBJOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391291 |
Source
|
Record name | 2-(2-phenylmethoxyphenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201405-69-8 |
Source
|
Record name | 2-(2-phenylmethoxyphenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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